

Comparative Analysis of TSPAN14 Alterations in Cancer: A Guide for Researchers

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Compound of Interest

Compound Name: TC-SP 14

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This guide provides a comprehensive comparative analysis of Tetraspanin 14 (TSPAN14) alterations in various cancers, designed for researchers, scientists, and drug development professionals. TSPAN14, a member of the tetraspanin family, is implicated in crucial cellular processes, and its dysregulation has been linked to cancer progression. This document summarizes quantitative data on TSPAN14 mutations and copy number variations, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: TSPAN14 Alterations Across Different Cancer Types

The following tables summarize the frequency of TSPAN14 somatic mutations and copy number alterations (CNAs) across a range of cancer types, based on data from publicly available cancer genomics datasets.

Table 1: Frequency of TSPAN14 Somatic Mutations in Pan-Cancer Studies

Cancer Type	Number of Samples Profiled for Mutations	Number of Samples with TSPAN14 Mutation	Mutation Frequency (%)
Uterine Corpus Endometrial Carcinoma	545	15	2.75%
Skin Cutaneous Melanoma	442	11	2.49%
Bladder Urothelial Carcinoma	411	8	1.95%
Lung Adenocarcinoma	566	10	1.77%
Colorectal Adenocarcinoma	594	9	1.52%
Stomach Adenocarcinoma	440	6	1.36%
Esophageal Adenocarcinoma	184	2	1.09%
Head and Neck Squamous Cell Carcinoma	522	5	0.96%
Lung Squamous Cell Carcinoma	487	4	0.82%
Breast Invasive Carcinoma	1084	8	0.74%
Ovarian Serous Cystadenocarcinoma	585	3	0.51%
Glioblastoma Multiforme	592	3	0.51%
Sarcoma	255	1	0.39%

Liver Hepatocellular Carcinoma	372	1	0.27%
Kidney Renal Clear Cell Carcinoma	537	1	0.19%

Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.

Table 2: Frequency of TSPAN14 Copy Number Alterations in Pan-Cancer Studies

Cancer Type	Number of Samples Profiled for CNAs	Samples with Amplification (%)	Samples with Deep Deletion (%)	Total Samples with CNAs (%)
Ovarian Serous Cystadenocarcinoma	579	1.2%	0.3%	1.5%
Esophageal Adenocarcinoma	184	1.1%	0.5%	1.6%
Bladder Urothelial Carcinoma	411	0.7%	0.2%	0.9%
Lung Squamous Cell Carcinoma	487	0.6%	0.2%	0.8%
Sarcoma	255	0.4%	0.4%	0.8%
Breast Invasive Carcinoma	1084	0.4%	0.1%	0.5%
Head and Neck Squamous Cell Carcinoma	522	0.4%	0.2%	0.6%
Stomach Adenocarcinoma	440	0.2%	0.5%	0.7%
Lung Adenocarcinoma	566	0.2%	0.2%	0.4%
Uterine Corpus Endometrial Carcinoma	545	0.2%	0.2%	0.4%
Colorectal Adenocarcinoma	594	0.2%	0.2%	0.4%
Glioblastoma Multiforme	592	0.2%	0%	0.2%

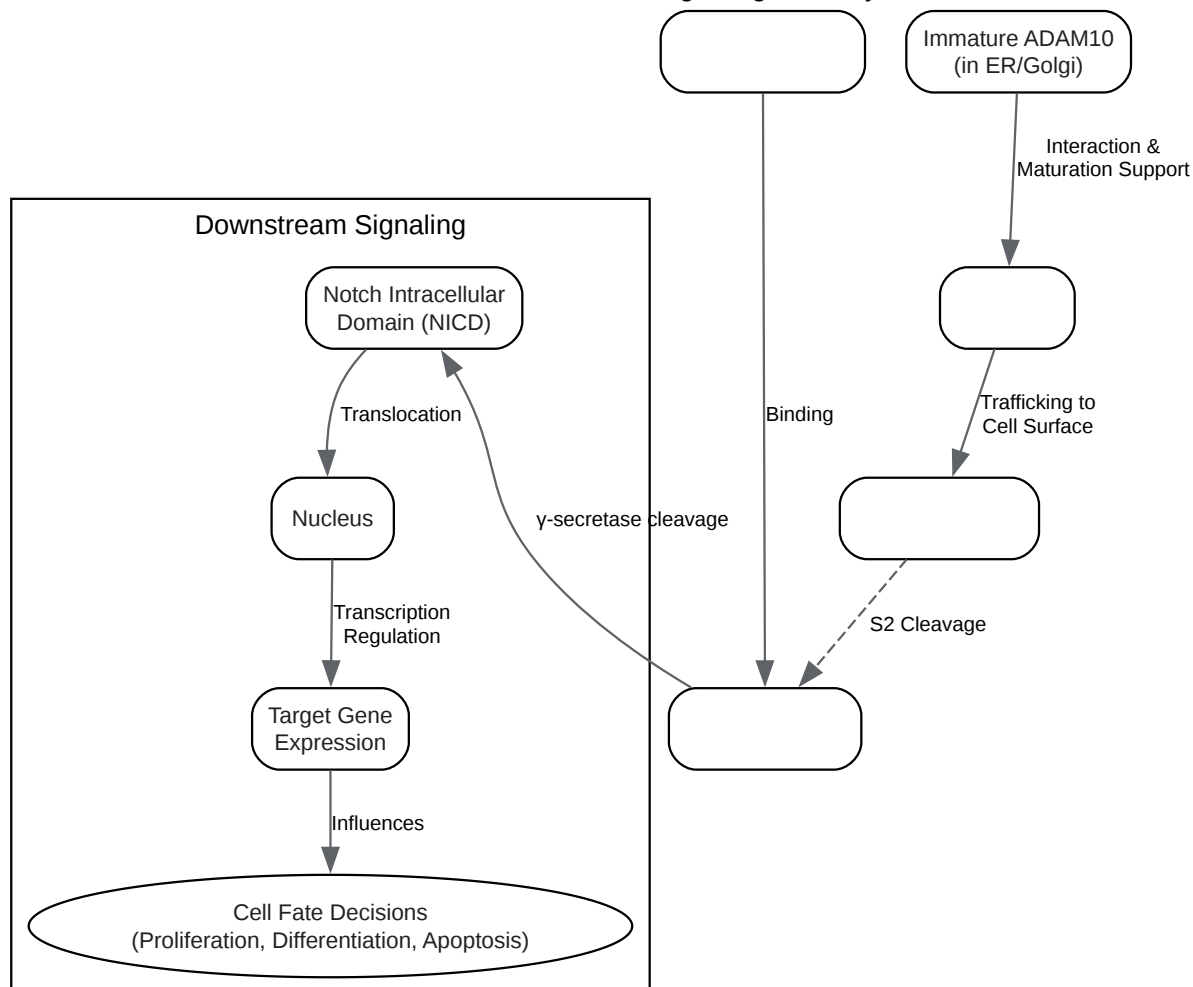
Liver				
Hepatocellular Carcinoma	372	0%	0.3%	0.3%
Kidney Renal				
Clear Cell Carcinoma	537	0%	0.2%	0.2%

Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.

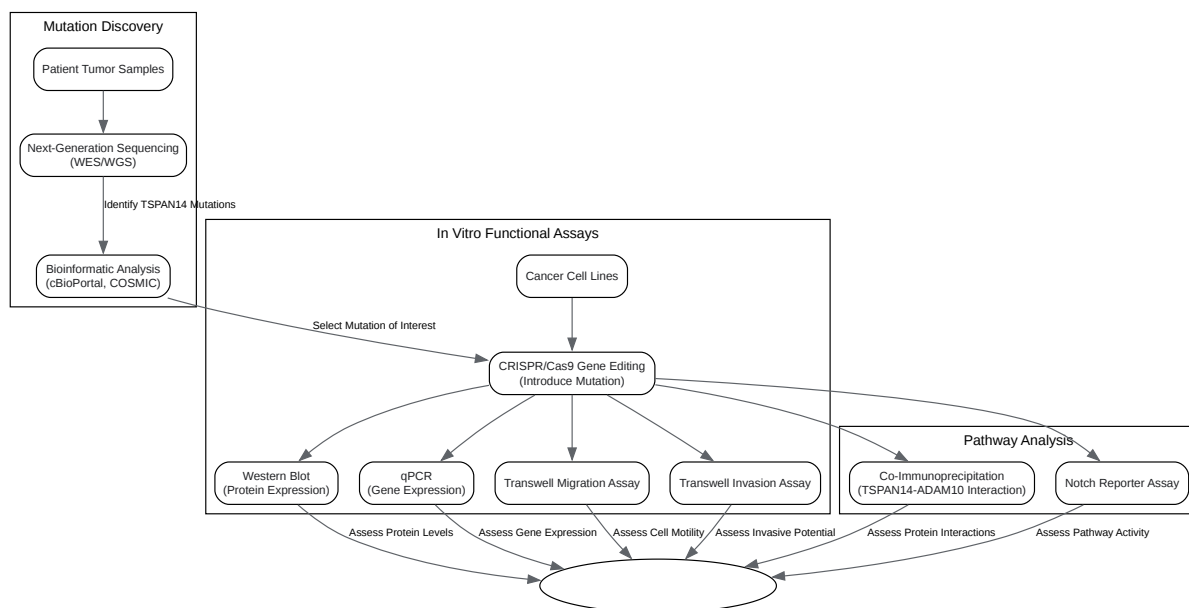
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway involving TSPAN14 and a typical experimental workflow for investigating the functional consequences of TSPAN14 mutations.

TSPAN14 in ADAM10-Notch Signaling Pathway



Workflow for Functional Analysis of TSPAN14 Mutations



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